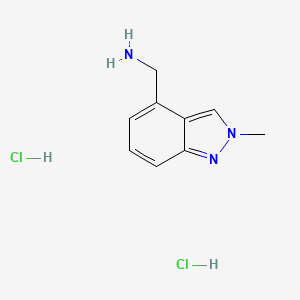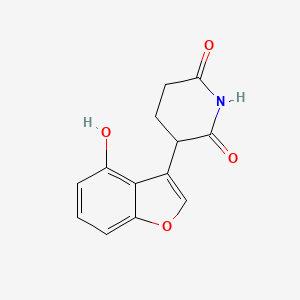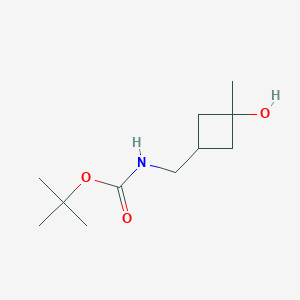![molecular formula C17H21NO B13467213 6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Tert-butylphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[33]heptane core with a tert-butylphenyl group and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butylphenyl and nitrile groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The tert-butylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the development of bioactive compounds and as a probe for studying biological processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile exerts its effects depends on its interaction with molecular targets and pathways. The spirocyclic structure may enable the compound to bind to specific receptors or enzymes, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached.
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate: Another spirocyclic compound with different substituents, used in various chemical applications.
Uniqueness
6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile stands out due to its specific combination of functional groups, which imparts unique chemical properties and potential applications. The presence of the tert-butylphenyl group and nitrile group in a spirocyclic framework makes it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C17H21NO |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C17H21NO/c1-15(2,3)13-5-4-6-14(7-13)17(10-18)8-16(9-17)11-19-12-16/h4-7H,8-9,11-12H2,1-3H3 |
Clave InChI |
UPJWJEVAZCRAIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2(CC3(C2)COC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)

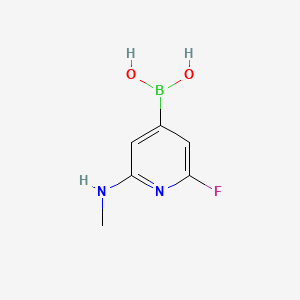
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
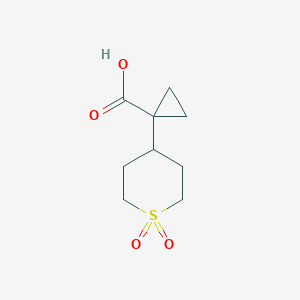
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)

